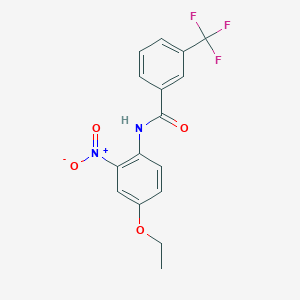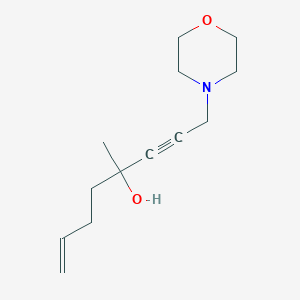
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as EF24, is a synthetic compound that has gained significant attention in the field of cancer research. It is a derivative of curcumin, a natural compound found in turmeric, which has been reported to have anti-inflammatory and anticancer properties. EF24 has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells.
Mécanisme D'action
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide also activates the Nrf2 pathway, which regulates cellular antioxidant defense mechanisms. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been reported to inhibit the STAT3 pathway, which is involved in tumor growth and metastasis. Furthermore, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been shown to have minimal toxicity towards normal cells, making it a promising anticancer agent. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-8, and by upregulating the Bax/Bcl-2 ratio. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has also been shown to induce cell cycle arrest in cancer cells by downregulating cyclin D1 and upregulating p21 and p27. In addition to its anticancer effects, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its anticancer properties. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has also been shown to have minimal toxicity towards normal cells, making it a promising anticancer agent. However, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments. It is relatively unstable in aqueous solutions and has poor solubility in water, which may limit its use in certain experiments. Furthermore, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been reported to have low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
For research on N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide include:
1. Evaluation of the pharmacokinetics and pharmacodynamics of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide in vivo.
2. Development of novel formulations to improve the solubility and bioavailability of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide.
3. Identification of biomarkers to predict the response of cancer cells to N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide.
4. Investigation of the potential of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide as an adjuvant therapy for chemotherapy and radiation therapy.
5. Evaluation of the safety and efficacy of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide in clinical trials.
Conclusion:
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has gained significant attention in the field of cancer research. It has been shown to exhibit potent anticancer activity against various types of cancer cells, and has minimal toxicity towards normal cells. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide exerts its anticancer effects through multiple mechanisms, including inhibition of the NF-κB, Nrf2, STAT3, and PI3K/Akt/mTOR pathways. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its availability and ease of synthesis. However, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments, including its poor solubility in water and low bioavailability. Future research on N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide should focus on evaluating its potential as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide can be synthesized by reacting 4-ethoxy-2-nitrophenol with trifluoroacetic anhydride and 3-aminobenzotrifluoride in the presence of a base. The reaction yields N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide as a yellow solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide, making it readily available for research purposes.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has also been reported to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to its anticancer properties, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4/c1-2-25-12-6-7-13(14(9-12)21(23)24)20-15(22)10-4-3-5-11(8-10)16(17,18)19/h3-9H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNAYVQCPOHIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5198145.png)
![ethyl 2-[(N-isopropylglycyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5198155.png)
![4-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5198170.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5198174.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5198198.png)
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B5198202.png)

![1-(2-bromobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5198218.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B5198225.png)

![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)